N-(1-(1-adamantyl)-2-{[2-(4-morpholinyl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide
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Description
N-(1-(1-adamantyl)-2-{[2-(4-morpholinyl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C25H41N3O3 and its molecular weight is 431.621. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis of adamantyl-containing spirooxazines and spirooxazolidines, highlighting their significance among biologically active adamantane derivatives due to their anti-viral and antiparkinsonian properties (Popov, Mokhov, & Tankabekyan, 2013). Another study focused on adamantane-isothiourea hybrids, demonstrating their in vitro antimicrobial activity against various pathogens and in vivo hypoglycemic activities (Al-Wahaibi et al., 2017). These findings underscore the versatility of adamantane derivatives in synthesizing compounds with potential therapeutic applications.
Biological Activity
Adamantylation techniques have been developed to attach adamantyl radicals to nitrogen atoms in heterocycles, aiming at creating antiviral and anti-Parkinson drugs (Butov & Mokhov, 2014). Moreover, the antiviral activity of adamantyl-containing β-aminoketones and related compounds has been explored, revealing their potential as biologically active substances (Makarova et al., 2001).
Material Science Applications
In the field of materials science, adamantane derivatives have been used to control metal/ligand stoichiometry in zirconium complexes, showing promise for applications in ethylene polymerization (Morton, O'Shaughnessy, & Scott, 2000). Furthermore, 4-amino-N-adamantylphthalimide solvatochromic dye has been applied for fluorescence microscopy, allowing selective visualization of lipid droplets and mitochondria in cells, indicating its utility in biological imaging and research (Benčić et al., 2019).
properties
IUPAC Name |
N-[1-(1-adamantyl)-2-(2-morpholin-4-ylethylamino)-2-oxoethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41N3O3/c29-23(21-4-2-1-3-5-21)27-22(24(30)26-6-7-28-8-10-31-11-9-28)25-15-18-12-19(16-25)14-20(13-18)17-25/h18-22H,1-17H2,(H,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFPLIIZILEVQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(C(=O)NCCN2CCOCC2)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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